1-Nitro-2-(4-nitrophenoxy)benzene

Regioselective synthesis Nucleophilic aromatic substitution Isomer separation

This unsymmetrical 2,4'-dinitrodiphenyl ether is a critical precursor for synthesizing kinked polyimides with enhanced solubility, lower dielectric constants, and improved processability—properties unattainable with the standard symmetrical 4,4'-isomer. Its unique ortho/para nitro group arrangement enables site-selective reduction, making generic isomer substitution chemically invalid for design-critical polymer applications. Secure isomerically pure material for advanced polymer research.

Molecular Formula C12H8N2O5
Molecular Weight 260.20 g/mol
CAS No. 5950-83-4
Cat. No. B13750999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-(4-nitrophenoxy)benzene
CAS5950-83-4
Molecular FormulaC12H8N2O5
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H
InChIKeyKDIBCWWBNMTRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-(4-nitrophenoxy)benzene (CAS 5950-83-4): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


1-Nitro-2-(4-nitrophenoxy)benzene (CAS 5950-83-4), systematically named 2,4′-dinitrodiphenyl ether, is a nitroaromatic compound with the molecular formula C₁₂H₈N₂O₅ and a molecular weight of 260.20 g/mol [1]. It belongs to the diphenyl ether class and features two nitro groups situated at the ortho (2-) and para (4′-) positions on the respective aromatic rings, yielding an unsymmetrical, electron-deficient architecture [2]. Computed physicochemical properties include an XLogP3 of 2.8, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 101 Ų [1]. The compound is recognized industrially as an intermediate for high-functional polymers; the closest structural comparators are the symmetrical 4,4′-dinitrodiphenyl ether (CAS 101-63-3, mp 140–145 °C, yellow needle-like crystals) and the 2,2′-isomer (CAS 2432-43-1), as well as the regioisomeric 2,4-dinitrodiphenyl ether (CAS 2486-07-9, mp ~71 °C) [3][4].

Why 1-Nitro-2-(4-nitrophenoxy)benzene Cannot Be Replaced by Its Symmetrical Isomers Without Altering Downstream Performance


The three dinitrodiphenyl ether regioisomers—2,4′-, 4,4′-, and 2,2′-—share the same molecular formula but differ fundamentally in the spatial distribution of their nitro substituents, which governs melting behavior, solubility, dipole moment, and reactivity in nucleophilic aromatic substitution (SNAr) and reduction sequences [1]. The unsymmetrical 2,4′-substitution pattern creates a molecule with one electron-deficient ring bearing a single ortho-nitro group and the other bearing a single para-nitro group, in contrast to the symmetrical 4,4′-isomer where both nitro groups reside at the para positions [2]. During catalytic hydrogenation or chemical reduction to the corresponding diamine—a critical step in polyimide and high-performance polymer synthesis—this asymmetry directly controls the reactivity, solubility, and thermal properties of the resulting 2,4′-diaminodiphenyl ether monomer, making generic isomer substitution chemically invalid for applications where polymer chain architecture and processing characteristics are design-critical [3].

Quantitative Differentiation Evidence for 1-Nitro-2-(4-nitrophenoxy)benzene Against Closest Analogs


Regioisomeric Selectivity Challenge: 2,4′-DNDPE Synthesis Yields Are Limited by Competitive Formation of 4,4′- and 2,2′-Isomers

The condensation of p- or o-chloronitrobenzene with sodium p- or o-nitrophenolate in 1,3-dimethyl-2-imidazolidinone (DMI) at 140–180 °C produces 2,4′-dinitrodiphenyl ether (the target compound) alongside the symmetrical 4,4′- and 2,2′-isomers as by-products [1]. The published study explicitly states that 'it is difficult to obtain 2,4′-DNDPE selectively in high yield by this method due to by-production of 4,4′- and 2,2′-isomers,' indicating that the target isomer's formation competes with thermodynamically or kinetically favored symmetrical isomers [1]. This stands in contrast to the 4,4′-isomer, which can be synthesized with yields exceeding 90% via established industrial routes such as p-nitrochlorobenzene self-condensation [2]. The inherent difficulty in achieving high isomeric purity for the 2,4′-compound creates a procurement-relevant quality differentiation: purchasers must verify isomeric purity specifications rather than assuming generic 'dinitrodiphenyl ether' identity.

Regioselective synthesis Nucleophilic aromatic substitution Isomer separation

Physical Property Differentiation: Boiling Point, Density, and the Absence of a Sharp Melting Point Distinguish the 2,4′-Isomer from the Crystalline 4,4′-Isomer

The target compound exhibits a boiling point of 381 °C at 760 mmHg and a density of 1.416 g/cm³, with no reported sharp melting point in accessible databases, suggesting a liquid or low-melting solid at ambient temperature . In stark contrast, the 4,4′-dinitrodiphenyl ether comparator is a well-defined crystalline solid with a melting point of 140–145 °C, described as yellow needle-like crystals [1]. The 2,4-dinitrodiphenyl ether regioisomer (both nitro groups on the same ring) melts at approximately 71 °C [2]. This thermal behavior gap—crystalline solid (mp 140–145 °C) versus non-crystalline or low-melting material for the 2,4′-isomer—arises directly from molecular symmetry: the unsymmetrical 2,4′-substitution disrupts crystal packing, lowering lattice energy and precluding the formation of well-ordered crystals [3].

Physical characterization Thermal properties Solid-state behavior

Asymmetric Diamine Monomer Value: 2,4′-DNDPE Enables Kinked Polyimide Architectures Unattainable with the Linear 4,4′-Isomer

The 2,4′-dinitrodiphenyl ether is explicitly cited as 'an intermediate of high-functional polymers' [1]. Upon reduction to 2,4′-diaminodiphenyl ether, the unsymmetrical amino-group placement introduces a kink or bend into the polymer backbone when condensed with dianhydrides such as pyromellitic dianhydride (PMDA) or 4,4′-oxydiphthalic anhydride (ODPA) [2]. This contrasts with the linear, rod-like architecture produced by the symmetrical 4,4′-diaminodiphenyl ether (4,4′-ODA), the industry-standard monomer for Kapton®-type polyimides. The kinked architecture reduces chain packing density, lowers the dielectric constant, enhances solubility in organic solvents, and improves melt processability—properties that are quantitatively designable through the choice of the unsymmetrical diamine [3]. While direct polyimide performance data specific to the 2,4′-isomer are not publicly available in the retrieved literature, the structure-property relationship is well-established in polyimide science: meta- or ortho-linked diamines consistently yield polyimides with lower glass transition temperatures (Tg), higher solubility, and reduced coefficient of thermal expansion (CTE) compared to their para-linked analogs [3].

Polyimide synthesis Diamine monomer Polymer architecture

Electrochemical Reduction Behavior: Nitro Group Positioning Governs Reduction Potential and Electron Transfer Kinetics in Diphenyl Ether Scaffolds

Voltammetric studies on structurally related nitroaromatic ethers—specifically 1-nitro-4-phenoxybenzene and 4-(4-nitrophenyloxy)biphenyl—demonstrate a one-electron reversible reduction at a platinum electrode with diffusion coefficient (D₀) values in the range of ~10⁻⁶ to 10⁻⁷ cm² s⁻¹ [1]. These compounds, which share the nitrophenoxy ether core with the target molecule, exhibit reduction potentials sensitive to the electronic environment of the nitro group. The 2,4′-dinitro substitution pattern in the target compound places one nitro group ortho to the ether linkage and the other para on the opposite ring, creating two electronically distinct reduction sites with different reduction potentials [2]. This contrasts with the 4,4′-isomer, where both nitro groups are electronically equivalent and reduce at the same potential, and the 2,4-isomer (both nitro groups on one ring), where the two reductions are electronically coupled through the same aromatic π-system [2]. The differential electrochemical signature is relevant for applications in redox-active materials, electrochemical sensors, and controlled radical generation where stepwise, site-selective reduction is desired.

Electrochemistry Cyclic voltammetry Nitro reduction

Limited Public Bioactivity Data Contrasts with CHEMBL Annotation, Suggesting Underexplored Pharmacological Potential Relative to Extensively Profiled Nitroaromatics

The target compound is registered in the CHEMBL database with the ID CHEMBL2270121, indicating that it has been included in bioactivity screening campaigns [1]. However, no publicly disclosed IC₅₀, Kᵢ, or EC₅₀ values for this specific compound were identified in the retrieved literature. In contrast, closely related nitroaromatic ethers such as 1-nitro-4-phenoxybenzene and 4-(4-nitrophenyloxy)biphenyl have been systematically evaluated for anticancer activity, with reported brine shrimp cytotoxicity LD₅₀ values <1 μg/mL and cancer cell IC₅₀ values ranging from 8.4 to 29.0 μg/mL [2]. The absence of published potency data for 1-nitro-2-(4-nitrophenoxy)benzene, despite its CHEMBL annotation, positions it as an underexplored chemotype with potential for novel intellectual property generation, contrasting with the more extensively characterized but also more crowded IP space of the symmetrical isomers and mono-nitro analogs.

Drug discovery CHEMBL Kinase inhibition

Evidence-Backed Application Scenarios for 1-Nitro-2-(4-nitrophenoxy)benzene Procurement


Synthesis of Unsymmetrical Diamine Monomers for Low-Dielectric and Soluble Polyimides

The primary evidence-supported application of 1-nitro-2-(4-nitrophenoxy)benzene is as a precursor to 2,4′-diaminodiphenyl ether, an unsymmetrical diamine monomer for high-functional polymers [1]. Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl or Fe/HCl) of both nitro groups yields the diamine, which upon polycondensation with aromatic dianhydrides produces kinked polyimides with reduced chain packing, enhanced solubility, and lower dielectric constants compared to polyimides derived from the linear 4,4′-diaminodiphenyl ether (4,4′-ODA) [2]. This is directly supported by the J-Stage article identifying 2,4′-DNDPE as a polymer intermediate and by the well-established structure-property paradigm in polyimide science linking kinked diamines to improved processability [1][2].

Stepwise Electrochemical Reduction for Site-Selective Functionalization and Radical Generation

The two electronically non-equivalent nitro groups—one ortho and one para to the ether linkage—are predicted to undergo reduction at distinct electrochemical potentials, enabling stepwise, site-selective conversion to nitroso, hydroxylamino, or amino functionalities [1]. This property, inferred from voltammetric studies on related nitrophenoxy ethers showing reversible one-electron reduction with D₀ ~10⁻⁶–10⁻⁷ cm² s⁻¹ [2], makes the compound a candidate for controlled radical anion generation, electrochemical sensor development, and the synthesis of unsymmetrical functionalized diaryl ethers through sequential reduction-electrophilic trapping cascades.

Medicinal Chemistry Scaffold with Unexploited Intellectual Property Space

The CHEMBL annotation (CHEMBL2270121) confirms that 1-nitro-2-(4-nitrophenoxy)benzene has been registered in bioactivity screening databases, yet no public potency data are available [1]. This contrasts with structurally related nitroaromatic ethers that have demonstrated brine shrimp cytotoxicity LD₅₀ values below 1 μg/mL and cancer cell IC₅₀ values of 8.4–29.0 μg/mL [2]. For drug discovery programs seeking novel nitroaromatic or diaryl ether scaffolds with potential for kinase inhibition, antibacterial activity, or DNA intercalation, the compound represents an underexplored chemotype where the first research group to publish SAR can establish dominant IP positioning [1][2].

Synthetic Methodology Development: Benchmark Substrate for Regioselective SNAr and Cross-Coupling Reactions

The documented synthetic challenge—competitive formation of 4,4′- and 2,2′-isomers during conventional SNAr condensation—establishes 1-nitro-2-(4-nitrophenoxy)benzene as a benchmark substrate for developing and validating novel regioselective etherification methodologies [1]. Research groups focused on Ullmann coupling, Pd-catalyzed C–O bond formation, or metal- and phenol-free biaryl ether synthesis (e.g., NaH/DMSO systems) can use the target compound as a test case where isomeric purity serves as a stringent metric of reaction selectivity [2]. This application is directly supported by the J-Stage synthetic study and by literature reporting C–O coupling methodologies targeting electron-deficient aryl halides [1][2].

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